molecular formula C13H18ClNO2S B14912728 2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide

2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide

Cat. No.: B14912728
M. Wt: 287.81 g/mol
InChI Key: JHBVCSARIMGBFV-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C13H18ClNO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a cyclohexyl group and a chlorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide typically involves the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of 2-chloro-4-methylbenzenesulfonic acid.

    Reduction: Formation of N-cyclohexyl-4-methylbenzenesulfonamide.

Scientific Research Applications

2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-methylbenzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-chloro-N-methylbenzenesulfonamide: Lacks the cyclohexyl group, which may influence its solubility and interaction with biological targets.

    4-methylbenzenesulfonamide: Lacks both the chlorine and cyclohexyl groups, making it less complex and potentially less versatile.

Uniqueness

2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide is unique due to the presence of both the chlorine atom and the cyclohexyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity in chemical reactions and its potential as a bioactive compound.

Properties

Molecular Formula

C13H18ClNO2S

Molecular Weight

287.81 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H18ClNO2S/c1-10-7-8-13(12(14)9-10)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3

InChI Key

JHBVCSARIMGBFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCC2)Cl

Origin of Product

United States

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